2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiazole ring fused with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 4-methoxy-2-chlorobenzothiazole.
Introduction of the Isoquinoline Moiety: The benzothiazole derivative is then reacted with a suitable isoquinoline precursor, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-hydrazino-4-methoxy-1,3-benzothiazole
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Uniqueness
2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a tetrahydroisoquinoline moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-chloro-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-23-14-5-4-13(20)18-17(14)21-19(26-18)22-7-6-11-8-15(24-2)16(25-3)9-12(11)10-22/h4-5,8-9H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIMHICOLPFHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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